2-Chloro-3-(chloromethyl)-6-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-6-methoxypyridine typically involves the chlorination of 3-(chloromethyl)-6-methoxypyridine. One common method is the reaction of 3-(chloromethyl)-6-methoxypyridine with thionyl chloride (SOCl2) in the presence of a solvent like benzene . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous synthesis methods to ensure high yield and purity. The use of advanced techniques such as vapor-phase reactions and catalytic processes can enhance the efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(chloromethyl)-6-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium iodide (KI), and copper sulfate (CuSO4) in the presence of a phase transfer catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloromethyl)-6-methoxypyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(chloromethyl)-6-methoxypyridine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through nucleophilic substitution and other chemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(chloromethyl)-6-methylquinoline
- 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
- 3-Chloro-2-(chloromethyl)-4-methylquinoline
Uniqueness
2-Chloro-3-(chloromethyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its methoxy group at the 6-position and chloromethyl group at the 3-position make it a versatile intermediate for various chemical transformations .
Eigenschaften
Molekularformel |
C7H7Cl2NO |
---|---|
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SLXWEJOLMGFFKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.